H-Lys-Arg-Thr-Leu-Arg-OH vs. N-Myristoyl-KRTLR: Differential PKC Activity
The non-myristoylated parent peptide, H-Lys-Arg-Thr-Leu-Arg-OH (KRTLR), functions as a weak substrate for PKC (Km app = 300 ± 40 µM) and lacks measurable inhibitory activity (IC50 > 200 µM against the catalytic fragment) [1][2]. In direct contrast, its N-myristoylated analog (N-m-KRTLR) gains potent inhibitory activity against PKC-catalyzed histone phosphorylation (IC50 = 75 µM) and against the PKC catalytic fragment (IC50 = 200 µM) [2].
| Evidence Dimension | PKC Functional Activity |
|---|---|
| Target Compound Data | Km app = 300 ± 40 µM (substrate); IC50 > 200 µM (inhibitor of catalytic fragment) |
| Comparator Or Baseline | N-Myristoyl-Lys-Arg-Thr-Leu-Arg (N-m-KRTLR): IC50 = 75 µM (holoenzyme inhibition), IC50 = 200 µM (catalytic fragment inhibition) |
| Quantified Difference | Functional inversion from weak substrate to potent inhibitor upon myristoylation; at least a 2.7-fold gain in inhibitory potency against the catalytic fragment. |
| Conditions | In vitro PKC activity assays using histone as phosphoacceptor substrate. |
Why This Matters
Procurement of the non-myristoylated peptide is essential for experiments requiring a baseline PKC substrate or a negative control for myristoylation-dependent inhibition studies.
- [1] PeptideDB. H-Lys-Arg-Thr-Leu-Arg-OH Protein Kinase Related Peptides Catalog. Accessed April 2026. View Source
- [2] O'Brian, C. A., Ward, N. E., Liskamp, R. M., de Bont, D. B., & van Boom, J. H. (1990). N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor. Biochemical Pharmacology, 39(1), 49-57. View Source
